N-(4-TERT-BUTYLPHENYL)-1,9-DIOXA-4-AZASPIRO[5.5]UNDECANE-4-CARBOXAMIDE
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Overview
Description
N-(4-TERT-BUTYLPHENYL)-1,9-DIOXA-4-AZASPIRO[5.5]UNDECANE-4-CARBOXAMIDE is a complex organic compound characterized by its unique spiro structure. This compound features a tert-butyl group attached to a phenyl ring, which is further connected to a spiro[5.5]undecane framework containing both oxygen and nitrogen atoms. The presence of these functional groups and the spiro structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-TERT-BUTYLPHENYL)-1,9-DIOXA-4-AZASPIRO[5.5]UNDECANE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the spiro[5.5]undecane core. One common method involves the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . The reaction conditions often include heating the mixture at elevated temperatures to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as Zn(ClO4)2·6H2O may be employed to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-TERT-BUTYLPHENYL)-1,9-DIOXA-4-AZASPIRO[5.5]UNDECANE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(4-TERT-BUTYLPHENYL)-1,9-DIOXA-4-AZASPIRO[5.5]UNDECANE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-TERT-BUTYLPHENYL)-1,9-DIOXA-4-AZASPIRO[5.5]UNDECANE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols
- Indolo[2,3-b]quinoxalines
- 1,2,3-Triazole derivatives
Uniqueness
N-(4-TERT-BUTYLPHENYL)-1,9-DIOXA-4-AZASPIRO[5.5]UNDECANE-4-CARBOXAMIDE stands out due to its spiro structure, which imparts unique stereochemical properties. The presence of both oxygen and nitrogen atoms in the spiro framework enhances its reactivity and potential for forming diverse chemical derivatives .
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-18(2,3)15-4-6-16(7-5-15)20-17(22)21-10-13-24-19(14-21)8-11-23-12-9-19/h4-7H,8-14H2,1-3H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQFCTBQVLGMIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCOC3(C2)CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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